[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol
Description
[1-(2-Aminoethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a 2-aminoethyl substituent at the N1 position and a hydroxymethyl group at the C2 position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or metal-coordinating ligands. Its structural features, such as the reactive hydroxyl and amine groups, allow participation in condensation, oxidation, and substitution reactions .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[1-(2-aminoethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C10H13N3O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,14H,5-7,11H2 |
InChI Key |
IUBCGGKCTDBVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCN)CO |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Precursors
The foundational step in benzimidazole synthesis involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. Servi's method utilizing HSO₃⁻ adducts of heteroaromatic aldehydes in DMF (dimethylformamide) achieves 2-hydroxymethylbenzimidazoles in 68-82% yield. This approach avoids competitive oxidation side reactions observed in earlier protocols. Karami et al. demonstrated accelerated kinetics using polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) under solvent-free conditions, reducing reaction times to 6-15 minutes while maintaining yields above 85%. Critical parameters include:
Comparative studies reveal acetic acid-mediated condensations require 4-6 hours, while HSO₃⁻ adduct methods complete in 2-3 hours under reflux.
Alternative Routes via Thiol Intermediates
For substrates sensitive to acidic conditions, thiol-based pathways provide viable alternatives. Reaction of o-phenylenediamine with carbon disulfide in KOH/EtOH-H₂O generates 1H-benzimidazole-2-thiol, subsequently oxidized to sulfonic acid derivatives. These intermediates serve as precursors for hydroxymethyl functionality through nucleophilic displacement or reduction sequences.
Regioselective N1-Functionalization
Direct Alkylation Strategies
Introducing the 2-aminoethyl group at N1 requires careful control of reaction conditions to prevent O-alkylation of the hydroxymethyl group. Two predominant methodologies emerge:
Mitsunobu Coupling
Protected hydroxymethyl derivatives (e.g., acetates or silyl ethers) undergo Mitsunobu reaction with 2-aminoethanol derivatives. Triphenylphosphine/DIAD (diisopropyl azodicarboxylate) systems facilitate N-alkylation at 0-5°C, achieving 72-88% yields for analogous imidazole systems. Key considerations:
-
Protecting groups : Acetyl (removable via NaOH/MeOH) vs. TBS (tetrabutylsilyl, cleaved with TBAF)
-
Solvent : THF or DCM for optimal reagent solubility
-
Equivalents : 1.2-1.5x amino alcohol to prevent di-alkylation
Nucleophilic Displacement
Chlorinated intermediates enable SN2 reactions with ethylenediamine. Synthesis of 2-(chloromethyl)-1H-benzimidazole via MnO₂ oxidation followed by SOCl₂ treatment generates electrophilic centers. Subsequent displacement with ethylenediamine in DMF at 60°C affords target compounds in 65-78% yield, with byproducts controlled via:
-
Base selection : K₂CO₃ minimizes elimination vs. DBU
-
Solvent polarity : DMF > DMSO > THF
-
Stoichiometry : 2.5-3x amine to ensure complete conversion
Hydroxymethyl Group Installation and Preservation
Protective Group Strategies
Simultaneous N-alkylation and hydroxymethyl preservation necessitates orthogonal protection:
| Protective Group | Installation Method | Deprotection Conditions | Yield (%) |
|---|---|---|---|
| Acetyl | Ac₂O, DMAP, DCM | NaOH/MeOH (0.5M, 2h) | 92 |
| TBS | TBSCl, imidazole, DMF | TBAF/THF (1M, 1h) | 88 |
| Benzyl | BnBr, K₂CO₃, DMF | H₂/Pd-C (50 psi, EtOAc) | 95 |
Comparative studies show acetyl protection offers cost advantages, while TBS groups enable milder deprotection for acid-sensitive substrates.
Catalytic Systems and Reaction Optimization
Transition Metal Catalysis
Palladium-mediated cross-coupling introduces aminoethyl groups via Buchwald-Hartwig amination. Using Pd₂(dba)₃/Xantphos systems, aryl chlorides couple with ethylenediamine derivatives at 100°C in toluene, achieving 68-74% yields. Key parameters:
Organocatalytic Approaches
Proline-derived catalysts enable asymmetric induction during benzimidazole formation. (S)-Pyrolidine-2-carboxylic acid (20 mol%) in DMSO/H₂O mediates enantioselective cyclization (er 92:8), though yields remain moderate (55-62%).
Analytical Characterization
Spectroscopic Profiles
Consistent NMR signatures confirm successful synthesis:
Chromatographic Validation
HPLC purity assessments using C18 columns (ACN/H₂O + 0.1% TFA) show:
Industrial-Scale Considerations
Process Intensification
Continuous flow systems enhance safety and yield for exothermic steps:
Green Chemistry Metrics
Comparative analysis of synthetic routes:
| Metric | Batch Process | Flow System |
|---|---|---|
| E-factor | 28 | 9 |
| PMI (g/g) | 34 | 11 |
| Energy (kJ/mol) | 5800 | 2100 |
| Water Usage (L/kg) | 120 | 45 |
Solvent-free conditions and catalytic H₂O₂ oxidation significantly improve sustainability profiles.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-N bond formation using Ir(ppy)₃ (2 mol%) enables room-temperature alkylation. This approach achieves 82% yield with 100% regioselectivity, though substrate scope remains limited to electron-deficient benzimidazoles.
Biocatalytic Approaches
Engineered transaminases (ATA-117) catalyze amination of ketone intermediates with 94% conversion. Challenges include:
-
Cofactor regeneration : GLDH/glucose systems maintain NADPH levels
-
pH control : 7.5-8.0 phosphate buffer optimal
-
Substrate solubility : 20% DMSO cosolvent required
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CHOH) moiety undergoes oxidation to form a carbonyl group. This reaction is pivotal for synthesizing aldehydes or ketones, which serve as intermediates in further derivatization.
Key Findings :
-
Manganese dioxide (MnO) in dichloromethane (DCM) or ethyl acetate (EtOAc) is highly effective for selective oxidation .
-
Ruthenium-catalyzed oxidation with HO offers a greener alternative but with moderate yields .
Esterification and Amide Formation
The hydroxymethyl group participates in esterification or amide coupling reactions, enabling the attachment of acyl or aryl groups.
| Substrate | Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|---|
| (Benzimidazol-2-yl)methanol | DCC, DMAP, 5-bromoindole-3-carboxylic acid, THF | 85.95% | Ester derivative |
Mechanistic Insight :
-
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) activate carboxylic acids for nucleophilic attack by the hydroxymethyl oxygen .
-
This method is scalable and compatible with diverse carboxylic acids .
Reactions Involving the Aminoethyl Group
The primary amine (-NH) in the ethyl side chain facilitates alkylation, acylation, or Schiff base formation.
Acylation Example:
Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base yields amides.
Schiff Base Formation:
Condensation with aldehydes (e.g., benzaldehyde) produces imines, which are useful in coordination chemistry .
Key Applications :
-
Schiff bases derived from this compound show potential in antimicrobial and anticancer agent development .
Nucleophilic Substitution at the Benzimidazole Core
The nitrogen atoms in the benzimidazole ring act as nucleophiles in alkylation or arylation reactions.
Example :
-
Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkylated derivatives .
Synthetic Utility :
-
Alkylation enhances solubility and modulates electronic properties for pharmacological applications .
Cyclization and Heterocycle Formation
The compound’s functional groups enable intramolecular cyclization. For instance, oxidation to the aldehyde followed by reaction with diamines forms quinoxaline derivatives .
Conditions :
Coordination Chemistry
The amino and hydroxyl groups can act as ligands for metal ions, forming complexes with catalytic or therapeutic activity.
Example :
Experimental Considerations
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its functional groups.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and this compound is no exception.
Anticancer Research:
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It may also find applications in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. The aminoethyl group can form hydrogen bonds with proteins, affecting their structure and function. These interactions make the compound a potent agent in various biological applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key benzimidazole derivatives with analogous functional groups include:
Key Observations :
- Hydrophilicity: The aminoethyl group in the target compound enhances water solubility compared to naphthalenylmethyl or difluoromethyl analogs .
- Crystallinity: Bulky substituents (e.g., naphthalenylmethyl, aryl) promote crystalline packing, while flexible groups (e.g., aminoethyl) may reduce melting points .
Comparison of Yields :
- Naphthalenylmethyl derivatives: 55–79% yield after column chromatography .
- Allyl derivatives: Moderate yields (~75%) due to steric hindrance .
- Target compound: Expected lower yields (estimated 50–60%) if aminoethyl requires protection during alkylation.
Reactivity and Functionalization
| Reaction Type | Target Compound | [1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol | α-Phenyl Analogs |
|---|---|---|---|
| Oxidation | Forms carboxylic acid (C2) | Forms ketone (C2) | Limited reactivity |
| Chlorination | Converts –CH₂OH to –CH₂Cl | Similar conversion | Not reported |
| N-Alkylation | Aminoethyl permits quaternary amine formation | Difluoromethyl limits N-alkylation | Aryl restricts N-sites |
Notable Findings:
- The aminoethyl group enables unique reactivity, such as forming Schiff bases or coordinating with metal ions (e.g., Cu²⁺ for antimicrobial activity) .
- Fluorinated analogs exhibit slower oxidation rates due to electron-withdrawing effects .
Hydrogen Bonding and Crystal Packing
Crystal structures of benzimidazole methanol derivatives reveal:
Biological Activity
[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative notable for its structural features, including an aminoethyl group and a hydroxymethyl group. These characteristics suggest significant potential for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aminoethyl group can form hydrogen bonds with proteins, influencing their structure and function, which enhances the compound's potential as a therapeutic agent.
Anticancer Activity
Benzimidazole derivatives are recognized for their anticancer properties. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been demonstrated to inhibit cell proliferation in leukemia and breast cancer models by interfering with tubulin polymerization .
Antimicrobial Activity
This compound also shows promising antimicrobial activity. It has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for several derivatives have been reported between 1 µg/mL and 16 µg/mL .
Data Table: Biological Activities of this compound
Study 1: Anticancer Effects
A recent study explored the anticancer effects of various benzimidazole derivatives, including this compound. The compound was found to induce apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria such as Staphylococcus aureus, with an MIC significantly lower than that of conventional antibiotics .
Q & A
Basic: What synthetic methodologies are commonly employed for [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol derivatives?
Answer:
A typical approach involves condensation reactions between substituted benzimidazole precursors and aldehydes or ketones. For example:
- Step 1: React 1H-benzimidazole with acetyl chloride under reflux to form 1-(1H-benzimidazol-2-yl)ethanone .
- Step 2: Perform aldol condensation using 2-acetyl benzimidazole and aldehydes in ethanol/water with NaOH catalysis to yield α,β-unsaturated ketone derivatives .
- Critical Parameters: Reaction time (6–8 hours), temperature (reflux), and stoichiometric control of NaOH to minimize side products .
Advanced: How can solvent disorder in single-crystal X-ray diffraction studies of benzimidazole derivatives be resolved?
Answer:
Disordered solvent molecules (e.g., methanol in ) require:
- Multi-site modeling : Assign partial occupancies to solvent positions (e.g., 0.506, 0.373, and 0.249 for three methanol sites) .
- SUMP restraints : Apply constraints to ensure total occupancy sums to 1.0 .
- Thermal parameter refinement : Use isotropic displacement parameters for disordered atoms to avoid overfitting .
Example: In , methanol disorder was resolved using SHELXL’s PART command and occupancy refinement .
Basic: What crystallographic techniques validate the molecular structure of this compound analogs?
Answer:
- Single-crystal X-ray diffraction : Monochromatic MoKα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .
- Hydrogen bonding analysis : Identify O–H⋯O/N and C–H⋯O interactions (e.g., Table 1 in ) with bond distances <3.2 Å and angles >110° .
- Twinning refinement : For merohedral twins, use the BASF parameter (e.g., 0.917/0.083 ratio in ) in SHELXL .
Advanced: How are twinned crystals refined in diffraction studies of benzimidazole derivatives?
Answer:
- Twin law identification : Determine twin laws (e.g., rotation matrix) using PLATON or CELL_NOW .
- HKLF5 format : Input twinned data into SHELXL with the TWIN command and refine twin scale factors (BASF) .
- Data integration : Use SAINT or APEX2 to handle overlapping reflections from twin domains .
Example: A twin component with 8.3% contribution was refined using SHELXL in .
Basic: How do hydrogen bonds stabilize the crystal packing of benzimidazole derivatives?
Answer:
- Intermolecular interactions : O–H⋯O (2.70–2.85 Å), O–H⋯N (2.65 Å), and C–H⋯O (3.21–3.31 Å) form infinite chains or rings (e.g., S(5) motifs) .
- Graph-set analysis : Classify motifs (e.g., R₂²(8) for dimeric interactions) using software like Mercury .
Data Table:
| Bond Type | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| O–H⋯O | 2.75 | 158 | S(5) |
| C–H⋯O | 3.21 | 145 | C(6) |
| (From and ) |
Advanced: What strategies optimize reaction yields for benzimidazole derivatives with aminoethyl groups?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for aminoethyl moieties to prevent side reactions .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (MeOH/CH₂Cl₂ 7:3) .
Example: In , recrystallization yielded 75% pure product after reflux .
Basic: Which spectroscopic methods characterize this compound derivatives?
Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzimidazole C2-H at δ 7.8–8.2 ppm) .
- FTIR : Detect O–H (3200–3400 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
- Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 233.2 for C₁₁H₁₂N₂O) .
Advanced: How are data contradictions in crystallographic studies resolved, such as high R-factors?
Answer:
- Data filtering : Exclude weak reflections (I < 2σ(I)) to improve R₁ .
- Anisotropic refinement : Apply to non-H atoms to model thermal motion accurately .
- Twinned data correction : Use HKLF5 format and refine twin fractions iteratively .
Example: achieved R₁ = 0.050 and wR₂ = 0.122 after addressing twinning and disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
